(E)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-phenylprop-2-en-1-one
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Description
(E)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C19H18N4O and its molecular weight is 318.38. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research on pyrazolo[1,5-a]pyrimidines, a closely related class, has shown significant anti-inflammatory and analgesic properties without the ulcerogenic side effects typical of many nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests potential therapeutic applications for compounds with similar structures in treating inflammation and pain while minimizing gastrointestinal risks (Auzzi et al., 1983).
Anticancer and Anti-5-lipoxygenase Agents
Derivatives of pyrazolopyrimidines have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Such studies suggest that certain structural modifications can enhance these properties, indicating the potential for these compounds in cancer therapy and as anti-inflammatory agents, offering a dual therapeutic approach (Rahmouni et al., 2016).
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines have been identified as exhibiting significant affinity towards A1 adenosine receptors, suggesting potential applications in cardiovascular diseases, neurological disorders, and as diuretics. The affinity for adenosine receptors implies that these compounds can be useful in designing drugs targeting these pathways (Harden et al., 1991).
Antimicrobial Activities
Some pyrazolopyrimidine derivatives exhibit potent antimicrobial activities against various bacterial and fungal species. This highlights the potential for developing new antimicrobial agents based on this scaffold, addressing the growing concern of antibiotic resistance (Shamroukh et al., 2007).
Corrosion Inhibition
Research on heterocyclic derivatives of pyrazolo[3,4-d]pyrimidines has shown their effectiveness as corrosion inhibitors, suggesting applications in protecting metals against corrosion in acidic environments. This property can be particularly valuable in industrial applications, extending the lifespan of metal components and structures (Abdel Hameed et al., 2020).
Properties
IUPAC Name |
(E)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-14-11-18-20-12-16-13-22(10-9-17(16)23(18)21-14)19(24)8-7-15-5-3-2-4-6-15/h2-8,11-12H,9-10,13H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVNOMPRBJJVSU-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C=CC4=CC=CC=C4)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)/C=C/C4=CC=CC=C4)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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